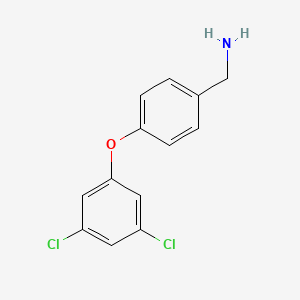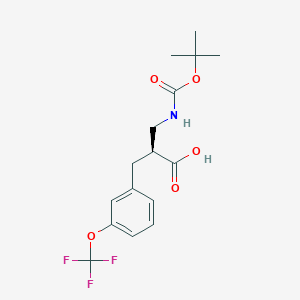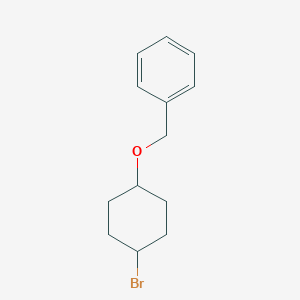
(((4-Bromocyclohexyl)oxy)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((4-Bromocyclohexyl)oxy)methyl)benzene is an organic compound that features a benzene ring substituted with a bromocyclohexyl group connected via an oxygen atom and a methylene bridge. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((4-Bromocyclohexyl)oxy)methyl)benzene can be achieved through several methods. One common approach involves the reaction of 4-bromocyclohexanol with benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-bromocyclohexanol is replaced by the benzyl group, forming the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(((4-Bromocyclohexyl)oxy)methyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromocyclohexyl group to a cyclohexyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields cyclohexyl derivatives.
Substitution: Results in various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
(((4-Bromocyclohexyl)oxy)methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (((4-Bromocyclohexyl)oxy)methyl)benzene involves its interaction with molecular targets through its functional groups. The bromine atom and the aromatic ring can participate in electrophilic and nucleophilic reactions, respectively. The compound’s effects are mediated by its ability to form covalent bonds with target molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl alcohol: Similar structure but lacks the cyclohexyl group.
Benzyl bromide: Contains a benzyl group with a bromine atom but no cyclohexyl group.
Cyclohexylbenzene: Features a cyclohexyl group attached directly to a benzene ring without the oxygen and methylene bridge.
Uniqueness
(((4-Bromocyclohexyl)oxy)methyl)benzene is unique due to its combination of aromatic and aliphatic elements, providing distinct reactivity and versatility in synthetic applications. The presence of the bromine atom allows for further functionalization, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C13H17BrO |
|---|---|
Molecular Weight |
269.18 g/mol |
IUPAC Name |
(4-bromocyclohexyl)oxymethylbenzene |
InChI |
InChI=1S/C13H17BrO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
InChI Key |
NUQGHLBPFDLVCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1OCC2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-Ethyl-6-(4-(2-(3-hydroxyazetidin-1-yl)-2-oxoethyl)piperazin-1-yl)imidazo[1,2-b]pyridazin-3-yl)(methyl)amino)-4-(4-fluorophenyl)thiazole-5-carbonitrile](/img/structure/B12944635.png)
![(2R,3S,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2,4-dioxo-5-((2-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethyl)carbamoyl)-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B12944659.png)
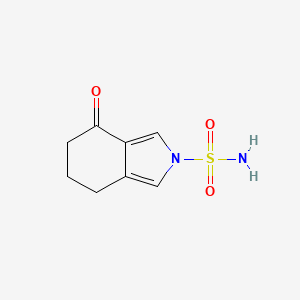

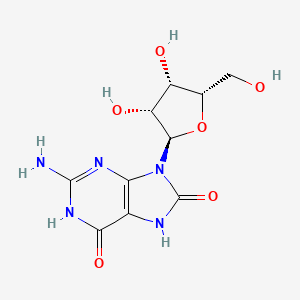
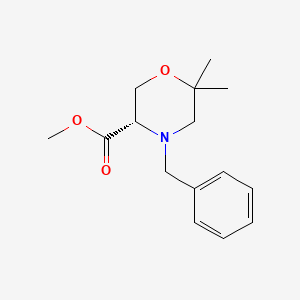
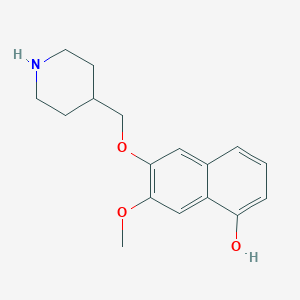
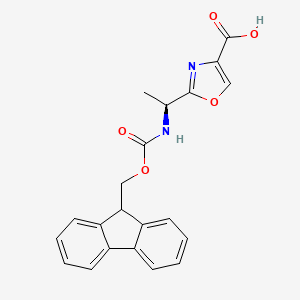
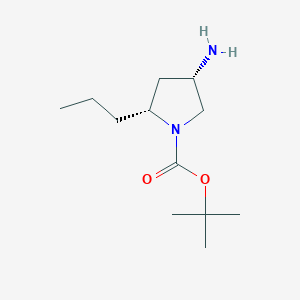
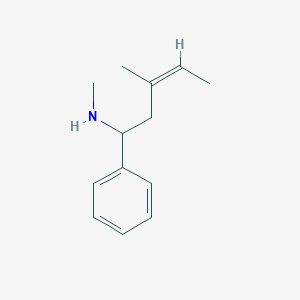
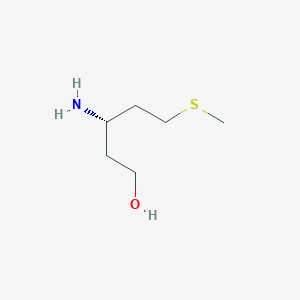
![N-((S)-2,2-Dioxido-2-thia-8-azaspiro[4.5]decan-4-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12944722.png)
